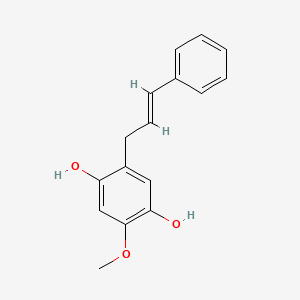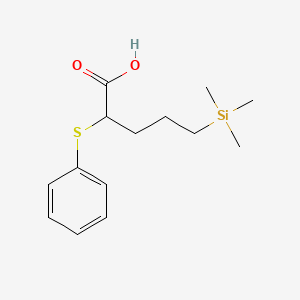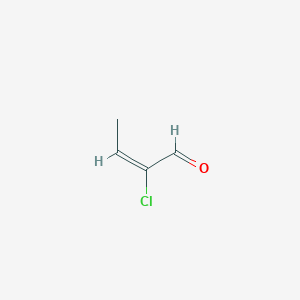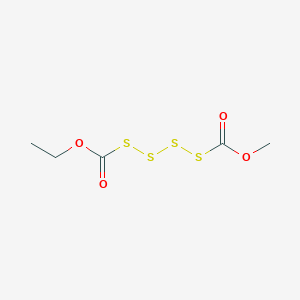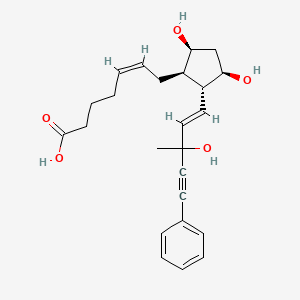
16,16,17,17-Tetradehydro-17-phenyl-18,19,20-trinor-pgf2-alpha methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
16,16,17,17-Tetradehydro-17-phenyl-18,19,20-trinor-pgf2-alpha methyl ester is a synthetic analog of prostaglandins, which are lipid compounds that have diverse hormone-like effects in animals. This compound is particularly notable for its structural modifications, which enhance its stability and biological activity. It is often studied for its potential therapeutic applications, especially in the field of ophthalmology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 16,16,17,17-Tetradehydro-17-phenyl-18,19,20-trinor-pgf2-alpha methyl ester involves multiple steps, starting from readily available precursors. The process typically includes:
Formation of the Core Structure: The initial steps involve the construction of the core prostaglandin structure through a series of organic reactions, including aldol condensations and cyclizations.
Introduction of Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, which attaches the phenyl ring to the core structure.
Dehydrogenation: The dehydrogenation of specific carbon atoms is achieved using reagents such as palladium on carbon (Pd/C) under hydrogen gas.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and higher yields. Purification steps such as crystallization and chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
16,16,17,17-Tetradehydro-17-phenyl-18,19,20-trinor-pgf2-alpha methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds into single bonds.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Various nucleophiles like amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, and substituted derivatives, which can be further utilized in various applications.
科学研究应用
16,16,17,17-Tetradehydro-17-phenyl-18,19,20-trinor-pgf2-alpha methyl ester has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity and stability of prostaglandin analogs.
Biology: Investigated for its effects on cellular signaling pathways and gene expression.
Medicine: Explored for its potential in treating conditions like glaucoma due to its ability to lower intraocular pressure.
Industry: Utilized in the synthesis of other bioactive compounds and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of 16,16,17,17-Tetradehydro-17-phenyl-18,19,20-trinor-pgf2-alpha methyl ester involves its interaction with prostaglandin receptors on the cell surface. This interaction triggers a cascade of intracellular events, including the activation of adenylate cyclase and the increase of cyclic AMP (cAMP) levels. These changes lead to various physiological effects, such as the relaxation of smooth muscle tissues and the reduction of intraocular pressure.
相似化合物的比较
Similar Compounds
Bimatoprost: Another prostaglandin analog used in the treatment of glaucoma.
Latanoprost: A prostaglandin F2α analog used to reduce intraocular pressure.
Travoprost: Similar to latanoprost, used for glaucoma treatment.
Uniqueness
16,16,17,17-Tetradehydro-17-phenyl-18,19,20-trinor-pgf2-alpha methyl ester is unique due to its structural modifications, which enhance its stability and biological activity compared to other prostaglandin analogs. These modifications make it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
62475-37-0 |
|---|---|
分子式 |
C24H30O5 |
分子量 |
398.5 g/mol |
IUPAC 名称 |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyl-5-phenylpent-1-en-4-ynyl]cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C24H30O5/c1-24(29,15-13-18-9-5-4-6-10-18)16-14-20-19(21(25)17-22(20)26)11-7-2-3-8-12-23(27)28/h2,4-7,9-10,14,16,19-22,25-26,29H,3,8,11-12,17H2,1H3,(H,27,28)/b7-2-,16-14+/t19-,20-,21+,22-,24?/m1/s1 |
InChI 键 |
VYRRISZIEQEKFN-KQQNVDMFSA-N |
手性 SMILES |
CC(/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)(C#CC2=CC=CC=C2)O |
规范 SMILES |
CC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)(C#CC2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-[(4-chloro-6-piperidin-1-yl-1,3,5-triazin-2-yl)amino]acetate](/img/structure/B14147862.png)
![N-[5-methoxy-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B14147865.png)
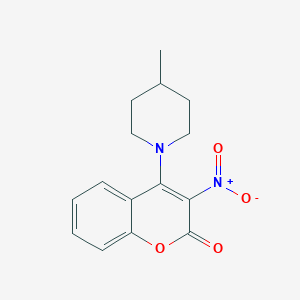
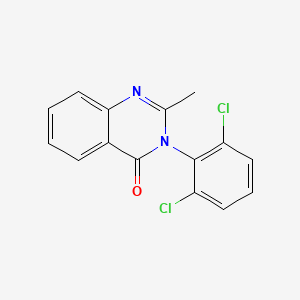
![6,7-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14147879.png)
